N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341374
InChI: InChI=1S/C17H18ClN5O2/c1-25-17-10-9-15-21-20-14(23(15)22-17)3-2-4-16(24)19-11-12-5-7-13(18)8-6-12/h5-10H,2-4,11H2,1H3,(H,19,24)
SMILES:
Molecular Formula: C17H18ClN5O2
Molecular Weight: 359.8 g/mol

N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

CAS No.:

Cat. No.: VC16341374

Molecular Formula: C17H18ClN5O2

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide -

Specification

Molecular Formula C17H18ClN5O2
Molecular Weight 359.8 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Standard InChI InChI=1S/C17H18ClN5O2/c1-25-17-10-9-15-21-20-14(23(15)22-17)3-2-4-16(24)19-11-12-5-7-13(18)8-6-12/h5-10H,2-4,11H2,1H3,(H,19,24)
Standard InChI Key KONOXJYVACPNHO-UHFFFAOYSA-N
Canonical SMILES COC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=C(C=C3)Cl)C=C1

Introduction

Chemical Identity

PropertyDetails
IUPAC NameN-(4-chlorobenzyl)-4-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)butanamide
Molecular FormulaC16H17ClN4O2
Molecular Weight348.79 g/mol
Chemical StructureContains a 6-methoxytriazolopyridazine core attached to a 4-chlorobenzyl group and a butanamide chain.

Structural Features

The compound is characterized by:

  • A triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system known for its stability and potential bioactivity.

  • A methoxy group (-OCH3) at the 6-position of the triazolopyridazine ring.

  • A chlorobenzyl substituent, which contributes to its hydrophobicity and may enhance binding to biological targets.

  • A butanamide chain, which provides flexibility and potential interaction points with enzymes or receptors.

Synthesis

The synthesis of N-(4-chlorobenzyl)-4-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves:

  • Formation of the triazolopyridazine core through cyclization reactions involving hydrazine derivatives and pyridazine precursors.

  • Introduction of the methoxy group via methylation reactions.

  • Coupling of the chlorobenzyl group using substitution reactions with appropriate benzyl halides.

  • Attachment of the butanamide chain through acylation or amidation processes.

Similar Compounds

Studies on related triazolopyridazine derivatives have shown:

  • High affinity for certain protein targets due to their aromatic and heterocyclic systems.

  • Potential as selective inhibitors in various disease pathways.

Molecular Docking

In silico studies on similar compounds suggest that the methoxy and chlorobenzyl groups enhance binding interactions with hydrophobic pockets in target proteins.

Biological Activity

Although no direct experimental data on this specific compound was available in the sources reviewed, similar molecules have demonstrated:

  • Anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial effects against Gram-positive and Gram-negative bacteria.

Future Directions

  • Experimental Validation: Synthesis and biological testing are needed to confirm predicted activities.

  • Structure-Activity Relationship (SAR): Modifications to the methoxy or chlorobenzyl groups could optimize activity.

  • Toxicological Studies: Safety profiling is essential before further development.

This compound represents an interesting candidate for further exploration in medicinal chemistry due to its unique structural features and potential bioactivity based on related analogs.

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